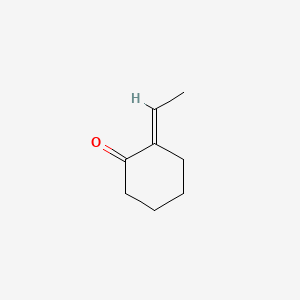

Cyclohexanone, 2-ethylidene-

Description

Contemporary Significance in Organic Synthesis and Materials Science

In contemporary organic synthesis, 2-ethylidenecyclohexanone serves as a valuable intermediate. ontosight.aiiitk.ac.in It is utilized in the production of various chemicals, including those used in fragrances and pharmaceuticals. ontosight.aiiitk.ac.in Its reactive nature, featuring both a ketone and a carbon-carbon double bond, allows it to participate in a range of chemical reactions such as hydrogenation, oxidation, and condensation. lookchem.com This reactivity makes it a key building block for synthesizing more complex organic molecules like cyclohexene (B86901) derivatives and steroid hormones. ontosight.ai

The compound also shows potential in the field of materials science. lookchem.com Specifically, it is being explored for its role in the development of new polymers and coatings. lookchem.com The ability of α,β-unsaturated carbonyls to undergo polymerization makes them suitable for creating a variety of materials. wikipedia.org

Overview of Isomeric Forms and Stereochemical Considerations

2-Ethylidenecyclohexanone exists in two primary isomeric forms: (E)-2-ethylidenecyclohexanone and (Z)-2-ethylidenecyclohexanone. nih.govnih.gov These isomers are geometric isomers, also known as cis-trans isomers, and they differ in the spatial arrangement of the ethylidene group relative to the ketone group. ontosight.ai

The (E) isomer, often referred to as the trans isomer, has the higher priority groups on opposite sides of the double bond, while the (Z) isomer, or cis isomer, has them on the same side. This stereochemical difference can influence the physical and chemical properties of the compound, including its reactivity and the stereochemistry of its reaction products. ontosight.ai For instance, the (E) isomer of 2-ethylidenecyclohexanone has been observed to react with diethylzinc (B1219324) in a 1,4-addition to yield 2-s-butylcyclohexanone. oup.com The geometry of the double bond is a critical factor in determining the outcome of such reactions. mdpi.com

Table 1: Properties of 2-Ethylidenecyclohexanone

| Property | Value |

|---|---|

| Molecular Formula | C8H12O nih.govnist.gov |

| Molecular Weight | 124.18 g/mol nih.govnist.gov |

| Appearance | Colorless to pale yellow liquid lookchem.com |

Historical and Current Research Trajectories on α,β-Unsaturated Cyclic Ketones

The study of α,β-unsaturated cyclic ketones has a rich history in organic chemistry, with foundational reactions like the Aldol (B89426) condensation being key to their synthesis. iitk.ac.in The Claisen-Schmidt reaction, a type of crossed-aldol reaction, is a classic method for preparing these compounds. nih.gov Historically, research focused on understanding their fundamental reactivity, including their susceptibility to both 1,2- and 1,4-additions by nucleophiles. oup.com

Current research continues to explore the synthetic utility of α,β-unsaturated cyclic ketones, with a significant focus on asymmetric catalysis. mdpi.comresearchgate.net The development of organocatalysts for the enantioselective conjugate addition of various nucleophiles to these ketones is an active area of investigation. mdpi.comresearchgate.net This allows for the creation of chiral molecules with high stereocontrol, which is crucial for the synthesis of biologically active compounds. mdpi.com

Furthermore, modern research is investigating the electrophilic reactivity of these compounds in detail, using both experimental kinetics and computational methods to understand and predict their behavior. rsc.org The unique reactivity of cyclic enones compared to their acyclic counterparts continues to be a subject of study. rsc.org Research has also expanded into their application in more complex transformations, such as their use in [2+2] cycloaddition reactions within confined environments and their role in the synthesis of novel heterocyclic compounds. ajol.infoacs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (E)-2-ethylidenecyclohexanone |

| (Z)-2-ethylidenecyclohexanone |

| 2-s-butylcyclohexanone |

| Acetaldehyde (B116499) |

| Acetone |

| Acrolein |

| Acrylic acid |

| Aldisates |

| Benzaldehyde |

| Cinnamaldehyde |

| Crotonaldehyde |

| Cyclohexanone (B45756) |

| Cyclohexanone, 2-ethylidene- |

| Cyclopentenone, 3-methyl-2- |

| Diethyl malonate |

| Diethylzinc |

| Formaldehyde |

| Fumaric acid |

| Isoxazolo-oxazine derivatives |

| Maleic acid |

| Mesityl oxide |

| Methyl vinyl ketone |

| Phorone |

Structure

3D Structure

Properties

CAS No. |

1122-25-4 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(2Z)-2-ethylidenecyclohexan-1-one |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2- |

InChI Key |

YPRIHWWNQRSAQL-UQCOIBPSSA-N |

SMILES |

CC=C1CCCCC1=O |

Isomeric SMILES |

C/C=C\1/CCCCC1=O |

Canonical SMILES |

CC=C1CCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanone, 2 Ethylidene

Condensation Reactions for α,β-Unsaturated Ketone Formation

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and are widely employed for the preparation of α,β-unsaturated ketones like 2-ethylidenecyclohexanone. wikipedia.org These reactions typically involve the reaction of a carbonyl compound with another molecule, leading to the formation of a larger molecule with the elimination of a small molecule, such as water. wikipedia.org

The base-catalyzed aldol (B89426) condensation is a classical and frequently utilized method for the synthesis of 2-ethylidenecyclohexanone. iitk.ac.inbyjus.com This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org In the context of 2-ethylidenecyclohexanone synthesis, cyclohexanone (B45756) acts as the enolate precursor, and acetaldehyde (B116499) serves as the electrophilic carbonyl partner. rsc.org

The general mechanism, catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide, proceeds through the following steps: byjus.comyoutube.com

Enolate Formation: The base abstracts an acidic α-hydrogen from cyclohexanone, forming a resonance-stabilized enolate ion. youtube.commagritek.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of acetaldehyde, forming a β-hydroxy ketone intermediate (an aldol). youtube.commagritek.com

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by heat, to yield the more stable, conjugated α,β-unsaturated ketone, 2-ethylidenecyclohexanone. wikipedia.orgmagritek.com

A specific example involves the reaction of ethyl cyclohexanone-2-glyoxylate with acetaldehyde in the presence of a base, which directly yields 2-ethylidenecyclohexanone. rsc.org Another reported synthesis involves the reaction of cyclohexanone with ethyl acetate (B1210297) under aldol condensation conditions. iitk.ac.in

Table 1: Examples of Base-Catalyzed Aldol Condensation for 2-Ethylidenecyclohexanone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Cyclohexanone | Acetaldehyde | Base (e.g., NaOH, KOH) | 2-Ethylidenecyclohexanone | rsc.org |

| Ethyl cyclohexanone-2-glyoxylate | Acetaldehyde | Base | 2-Ethylidenecyclohexanone | rsc.org |

| Cyclohexanone | Ethyl Acetate | Aldol condensation conditions | 2-Ethylidenecyclohexanone | iitk.ac.in |

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound in the presence of a basic catalyst, which is typically a weak amine. wikipedia.orgsigmaaldrich.com The active methylene (B1212753) compound has the general structure Z–CH₂–Z or Z–CHR–Z, where 'Z' is an electron-withdrawing group (e.g., CO₂R, COR, CN, NO₂). wikipedia.orgsigmaaldrich.com

While direct Knoevenagel condensation to form 2-ethylidenecyclohexanone using a simple active methylene compound like diethyl malonate followed by further modifications is conceivable, specific literature detailing this exact route for this particular product is less common than the aldol approach. The Knoevenagel condensation is more generally applied to a wide range of aldehydes and ketones to produce α,β-unsaturated products. niscpr.res.in The reaction proceeds via a nucleophilic addition followed by dehydration. wikipedia.org The choice of catalyst is crucial to avoid self-condensation of the ketone. wikipedia.org

Enolate Chemistry and Alkylation Approaches

The manipulation of enolates or their equivalents provides another powerful avenue for the synthesis of α,β-unsaturated ketones. These methods offer control over the regioselectivity of the reaction.

The direct α-alkenylation of cyclohexanone enolates with a vinyl electrophile can, in principle, lead to 2-ethylidenecyclohexanone. However, controlling the regioselectivity and preventing polyalkylation can be challenging. More controlled methods often involve the use of pre-formed enolates or enolate equivalents.

Research has shown that iron complexes can catalyze the α-sulfenylation of ketones, which could be a step in a multi-step synthesis towards α-alkenylation. docksci.com Furthermore, the hydrogenation of α,β-unsaturated ketones can be highly selective, suggesting that the reverse reaction, dehydrogenation or a related alkenylation, could be tailored. researchgate.net

The use of enamines, formed from the reaction of a ketone with a secondary amine, is a well-established method for the α-alkylation and acylation of ketones. This approach, known as the Stork enamine synthesis, offers a milder alternative to using strong bases to form enolates.

The synthesis of 2-ethylidenecyclohexanone can be achieved through enamine chemistry. For instance, the reaction of an enamine of cyclohexanone with an appropriate electrophile can introduce the ethylidene group. One study demonstrated that the reaction of enamines with acetals or trialkyl orthoformates in the presence of a Lewis acid like BF₃·OEt₂ can yield β-alkoxy carbonyl compounds. oup.com Specifically, treating the morpholine (B109124) enamine of cyclohexanone with acetaldehyde diethyl acetal (B89532) and a Lewis acid was investigated. oup.com While this particular reaction aimed for a different product, it highlights the principle of using enamines to functionalize the α-position of cyclohexanone. oup.com The reaction of enamines with a mixed anhydride (B1165640) of formic acid and acetic acid or the Vilsmeier reagent is known to afford 2-formyl ketones, which could be further elaborated to 2-ethylidenecyclohexanone. oup.com

Table 2: Enamine-Mediated Functionalization of Cyclohexanone

| Enamine Precursor | Reagent | Catalyst/Conditions | Intermediate/Product Type | Reference |

| 1-Morpholino-1-cyclohexene | Acetaldehyde diethyl acetal | BF₃·OEt₂ | β-Alkoxy carbonyl compound | oup.com |

| Enamine of Cyclohexanone | Mixed anhydride of formic/acetic acid | - | 2-Formyl ketone | oup.com |

| Enamine of Cyclohexanone | Vilsmeier reagent (POCl₃-DMF) | - | 2-Formyl ketone | oup.com |

Catalytic Synthesis Systems

Transition Metal-Catalyzed Methods

Transition metal catalysis provides a versatile platform for the synthesis of 2-ethylidenecyclohexanone and related α,β-unsaturated ketones. Copper-catalyzed 1,4-addition of organozinc reagents to α,β-unsaturated ketones is a prominent method. oup.com For instance, a mixture of CuCN and N-benzylbenzenesulfonamide can catalyze the 1,4-addition of diethylzinc (B1219324) to an enone, leading to the corresponding β-substituted ketone in high yield. oup.com This catalytic system is highly efficient, with turnover frequencies reaching up to 1200 h⁻¹. oup.com Other copper(I) compounds like CuOTf, CuO-t-Bu, and CuMes can also be effective catalysts. oup.com

Palladium catalysis has also been employed. For example, the oxidation of a silyl (B83357) enol ether derived from a ketone with Pd(OAc)₂ can yield the corresponding enone in good yield. nih.gov Furthermore, iron-catalyzed cross-coupling reactions of enol triflates with Grignard reagents provide another route to substituted cyclic alkenes. nih.gov

The following table summarizes some transition metal-catalyzed reactions for the synthesis of related compounds:

| Catalyst System | Reactants | Product Type | Yield | Reference |

| CuCN / N-benzylbenzenesulfonamide | Enone, Dialkylzinc | β-Substituted Ketone | Nearly quantitative | oup.com |

| Pd(OAc)₂ | Silyl Enol Ether | Enone | Good | nih.gov |

| Iron Catalyst | Enol Triflate, Grignard Reagent | Substituted Alkene | - | nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and it has been applied to the preparation of chiral cyclohexanone derivatives. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, can be catalyzed by simple organic bases like sodium hydroxide to produce α,α′-bis(benzylidene)cycloalkanones. mdpi.com This reaction can be performed under solvent-free conditions by grinding the reactants with a solid catalyst. mdpi.com

For stereoselective syntheses, chiral organocatalysts are employed. For instance, imidodiphosphorimidate (IDPi) catalysts have been used in enantioselective Diels-Alder reactions of exo-enones with dienes to produce spirocyclanes with high enantio- and regioselectivity. nih.govacs.org These strongly acidic and confined catalysts can effectively control the stereochemical outcome of the reaction. nih.govacs.org

Free-Radical Addition Strategies for α-Substituted Cyclohexanones

Free-radical reactions offer an alternative pathway for the synthesis of α-substituted cyclohexanones. The addition of radicals to alkenes is a well-established method. masterorganicchemistry.com For example, the addition of HBr to an alkene in the presence of peroxides proceeds via a free-radical mechanism to give the "anti-Markovnikov" product. masterorganicchemistry.com This principle can be extended to the formation of carbon-carbon bonds.

A notable example is the sulfinatodehalogenation reaction, where a radical initiator like sodium dithionite (B78146) (Na₂S₂O₄) is used to generate a radical from a halogenated precursor. cas.cn This radical can then add to an alkene. While direct synthesis of 2-ethylidenecyclohexanone via this method is not explicitly detailed in the provided context, the general strategy is applicable. For instance, a radical could be generated and added to a cyclohexenone derivative to introduce a substituent at the α-position.

Stereoselective Synthesis of Cyclohexanone, 2-ethylidene- Stereoisomers

The synthesis of specific stereoisomers of 2-ethylidenecyclohexanone and its derivatives is a significant challenge that has been addressed through various stereoselective methods.

One approach involves the use of chiral auxiliaries. For example, optically active phosphorus reagents have been used in asymmetric Horner-Wadsworth-Emmons reactions to achieve kinetic resolution or discrimination of enantiotopic carbonyl groups, leading to dissymmetric olefins with high optical yields. researchgate.net

Biocatalysis offers another powerful tool for stereoselective transformations. Baeyer-Villiger monooxygenases (BVMOs) have been used for the diastereoselective oxidation of 4-ethylidenecyclohexanone. researchgate.net Wild-type cyclohexanone monooxygenase (CHMO) preferentially produces the E-configured lactone, while a directed evolution mutant can invert the selectivity to favor the Z-isomer. researchgate.net This enzymatic approach provides access to configurationally defined trisubstituted olefins.

The following table highlights different stereoselective methods:

| Method | Catalyst/Reagent | Substrate | Product Configuration | Selectivity | Reference |

| Anionic Oxy-Cope Rearrangement | Base | (1R,3R,5R,E)-1-allyl-3,5-dimethyl-2-(ethylidene)cyclohexanol | Specific diastereomer | >95:5 dr | umich.edu |

| Biocatalytic Baeyer-Villiger Oxidation | Wild-type CHMO | 4-Ethylidenecyclohexanone | E-lactone | 96:4 dr | researchgate.net |

| Biocatalytic Baeyer-Villiger Oxidation | Mutant CHMO | 4-Ethylidenecyclohexanone | Z-lactone | 4:96 dr | researchgate.net |

| Asymmetric Horner-Wadsworth-Emmons | Chiral Phosphorus Reagent | Carbonyl compound | Dissymmetric olefin | High ee | researchgate.net |

| Organocatalytic Diels-Alder | Imidodiphosphorimidate | exo-Enone, Diene | Spirocyclane | High er and rr | nih.govacs.org |

Chemical Reactivity and Mechanistic Investigations of Cyclohexanone, 2 Ethylidene

Nucleophilic Addition Reactions

The dual electrophilic sites of 2-ethylidenecyclohexanone—the carbonyl carbon and the β-carbon of the ethylidene group—are central to its reactivity with nucleophiles. Nucleophilic attack can occur either directly at the carbonyl group (1,2-addition) or at the β-carbon in a conjugate fashion (1,4-addition). wikipedia.orglibretexts.org The regiochemical outcome of these additions is influenced by several factors, including the nature of the nucleophile and the reaction conditions. libretexts.org

Direct nucleophilic addition to the carbonyl carbon of α,β-unsaturated ketones, known as 1,2-addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center. masterorganicchemistry.com This type of reaction is generally favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. libretexts.org

In the case of a hindered 2-(alkylidene)cyclohexanone, specifically (E)-trans-3,5-Dimethyl-2-(ethylidene)cyclohexanone, nucleophilic 1,2-additions have been shown to proceed with high stereoselectivity. umich.edu Studies have revealed that even with sterically demanding nucleophiles, the attack preferentially occurs from the axial direction on the more hindered face of the molecule. umich.edu This selectivity is attributed to the need to maintain optimal orbital overlap between the newly forming bond and the π orbitals of the olefinic group during the transition state. umich.edu For instance, the reaction of this hindered enone with allyl-Grignard reagent yields (1R,3R,5R,E)-1-Allyl-3,5-dimethyl-2-(ethylidene)cyclohexanol with high regio- and stereoselectivity. umich.edu

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated carbonyl compounds. libretexts.org When the nucleophile is a strong base, both 1,2- and 1,4-additions are typically irreversible and under kinetic control, with the faster 1,2-addition often predominating. libretexts.org

Conjugate addition, or Michael addition, involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. wikipedia.org This reaction is characteristic of "soft" nucleophiles, such as enolates, amines, and Gilman reagents. wikipedia.orglibretexts.org The resulting enolate intermediate is subsequently protonated to yield the saturated carbonyl compound. wikipedia.org

The diastereoselective Michael alkylation of chiral imines derived from cyclohexanones provides a powerful method for asymmetric synthesis. acs.orglookchem.comscielo.br Research has shown that the reaction of cyclohexanone (B45756) benzylimines with electrophilic olefins like ethylidenemalonate diesters can proceed with high diastereoselectivity. acs.orglookchem.com The stereochemical outcome of these reactions is often rationalized by a chair-like transition state model. acs.orgnih.gov

In studies involving α,α'-disubstituted cyclohexanone benzylimines, the major diastereomer formed is consistent with a mechanism that includes a chair-like complex where the β-methyl group of the ethylidenemalonic acid diester occupies a preferred exo position. acs.orgnih.gov However, the diastereoselectivity can be significantly influenced by the substituents on the chiral imine. scielo.br For instance, in the alkylation of imines derived from (5R)-2,5-dimethylcyclohexanone and (5R)-carvomenthone, the diastereomeric excess is highly dependent on the size of the substituent in mismatched cases. scielo.br

| Reactants | Key Findings | Reference |

|---|---|---|

| Cyclohexanone benzylimines and ethylidenemalonate diesters | High diastereoselectivity, rationalized by a chair-like transition state. | acs.orglookchem.com |

| α,α′-disubstituted cyclohexanone benzylimines and ethylidenemalonate diesters | Stereochemistry of the major diastereomer is consistent with a chair-like complex with a preferred exo position for the β-methyl group. | acs.orgnih.gov |

| Imines from (5R)-2,5-dimethylcyclohexanone and (5R)-carvomenthone | Diastereomeric excess is strongly dependent on substituent size in mismatched cases. | scielo.br |

The regioselectivity of Michael additions to substituted cyclohexanone imines can be complex. acs.org In some cases, an "inverse" regioselectivity is observed, where the alkylation occurs at the less substituted enamine tautomer. acs.orglookchem.comnih.gov This phenomenon has been noted in the reaction of α-substituted cyclohexanone benzylimines with bulky electrophiles like diphenyl 2-ethylidenemalonate. acs.orgnih.gov The steric hindrance posed by the substituent on the enamine is thought to direct the bulky electrophile to react with the less substituted enamine form. acs.org

A study involving the reaction of the imine of 2-methylcyclohexanone (B44802) with diphenyl 2-ethylidenemalonate showed that the major product resulted from the alkylation of the less substituted secondary enamine tautomer. acs.org Further research is ongoing to fully rationalize the factors governing this regioselectivity. acs.org

Conjugate 1,4-Additions (Michael-Type Reactions)

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org These reactions are highly stereospecific and are governed by the principles of orbital symmetry. libretexts.org Cyclohexanone, 2-ethylidene- can participate in pericyclic reactions such as Diels-Alder cycloadditions, where it acts as a dienophile.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org In this reaction, 2-ethylidenecyclohexanone serves as the dienophile, reacting with a conjugated diene. The development of catalytic, enantioselective Diels-Alder reactions involving exo-enones like 2-ethylidenecyclohexanone has been a significant area of research, enabling the construction of complex spirocyclic scaffolds. nih.gov

Recent studies have demonstrated the use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts to control the regio- and stereoselectivity of the Diels-Alder reaction between diversely substituted exo-enones and various dienes. nih.gov For example, the reaction of (E)-ethylidenecyclohexanone with myrcene (B1677589) has been explored using a range of chiral Brønsted acid catalysts. acs.org While conventional catalysts showed little activity, highly acidic IDPi catalysts were found to be effective. acs.org

Further investigations into the reaction of 2-ethylidenecyclohexanone with other dienes, such as cyclopentadiene, 2,3-dimethylbutadiene, and isoprene, have also been successful, yielding the corresponding cycloadducts with good to excellent yields and enantioselectivities under the catalysis of specific IDPi catalysts. nih.govacs.org The high acidity and confined chiral microenvironment of these catalysts are crucial for controlling the reaction's outcome. nih.gov

| Diene | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| Myrcene | Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts | Effective cycloaddition with good selectivity. | acs.org |

| Cyclopentadiene | IDPi catalyst 11j | 95% yield, 95:5 e.r., 5:1 exo:endo diastereoselectivity. | nih.govacs.org |

| Isoprene | IDPi catalyst 11g | Good yield (81%) and excellent enantioselectivity (97.5:2.5 e.r.). | acs.org |

Ene Reactions and Related Concerted Processes

The ene reaction, a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an enophile, with the concomitant formation of a new sigma bond, is a notable transformation for derivatives of 2-ethylidenecyclohexane. Lewis acid catalysis can significantly accelerate these reactions. For instance, the aluminum chloride (AlCl₃)-promoted ene reaction of ethylidenecyclohexane (B92872) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a viable method for creating new carbon-carbon bonds. cdnsciencepub.com However, the scope of such AlCl₃-promoted reactions with DMAD appears to be most effective for 1,1-di-, tri-, and tetrasubstituted olefins. cdnsciencepub.com

In the context of asymmetric synthesis, chiral α,β-unsaturated N-acyloxazolidinones can undergo Lewis acid-catalyzed ene reactions. brandeis.edu While these reactions can proceed with high yields, achieving high asymmetric induction with substrates like ethylidenecyclohexane can be challenging. brandeis.edu This is attributed to the possibility of the reaction proceeding through either exo or endo transition states, as well as the potential for abstraction of either syn or anti hydrogens. brandeis.edu

Computational studies have shed light on the transition states of related reactions. For the Diels-Alder reaction of (E)-ethylidene cyclohexanone with myrcene, a concerted, asynchronous transition state is proposed. nih.gov This suggests that one new bond forms earlier than the other in the transition state. nih.gov

Oxidation and Reduction Pathways

The olefinic bond and the carbonyl group in 2-ethylidenecyclohexanone and its derivatives are susceptible to both oxidation and reduction.

Oxidation: Epoxidation of 2-ethylidenecyclohexanone can be achieved using hydrogen peroxide in a methanolic solution with sodium hydroxide (B78521). cdnsciencepub.com This reaction proceeds by nucleophilic attack on the electron-deficient double bond. Subsequent thermal or acid-catalyzed rearrangement of the resulting epoxide, 2-ethylidenecyclohexanone oxide, can lead to the formation of β-diketones through a 1,2-shift of a hydrogen or alkyl substituent. cdnsciencepub.comcdnsciencepub.com Ozonolysis of ethylidenecyclohexane in the presence of cyclohexanone has also been studied, though reports on the Baeyer-Villiger oxidation of cyclohexanone under these conditions have been contested. cdnsciencepub.com Oxidation of related substituted ethylidenecyclohexanones, such as 6-chloro-2-ethylidenecyclohexanone, with potassium permanganate (B83412) (KMnO₄) has also been reported. oup.com

Reduction: The reduction of 2-ethylidenecyclohexanone can be directed to either the carbonyl group or the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) reduction of 2-ethylidenecyclopentanone, a close analogue, results in the formation of the corresponding allylic alcohol. cdnsciencepub.com For 2-ethylidenecyclohexanone, catalytic 1,4-addition of organozinc reagents in the presence of a copper cyanide (CuCN) catalyst offers a method for the conjugate reduction and alkylation of the double bond. oup.com For example, the reaction of (E)-2-ethylidenecyclohexanone with diethylzinc (B1219324) yields 2-s-butylcyclohexanone. oup.com The reactivity in these copper-catalyzed ethylation reactions is influenced by the geometry of the enone, with s-trans enones being more reactive than s-cis or flexible enones. oup.com

Table 1: Selected Oxidation and Reduction Reactions of 2-Ethylidenecyclohexanone and Analogues

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| 2-Ethylidenecyclohexanone | H₂O₂, NaOH, MeOH | 2-Ethylidenecyclohexanone oxide | cdnsciencepub.com |

| 2-Ethylidenecyclohexanone oxide | Heat (260°C) | β-Diketone | cdnsciencepub.com |

| (E)-2-Ethylidenecyclohexanone | Zn(C₂H₅)₂, CuCN | 2-s-Butylcyclohexanone | oup.com |

| 2-Ethylidenecyclopentanone | LiAlH₄ | 2-Ethylidenecyclopentanol | cdnsciencepub.com |

| Ethylidenecyclohexane | O₃, in the presence of cyclohexanone | Products of ozonolysis | cdnsciencepub.com |

Further Condensation and Cyclization Reactions

Cyclohexanone, 2-ethylidene- is a product of the aldol (B89426) condensation between cyclohexanone and acetaldehyde (B116499). iitk.ac.in This reaction can be extended to produce bis-alkylidene derivatives. For instance, the reaction of cyclohexanone with acetaldehyde in the presence of a base can yield 2,6-bis-ethylidene-cyclohexanone. researchgate.netmdpi.com The Claisen-Schmidt reaction, a base-catalyzed condensation, is a classical method for synthesizing α,α'-bis-(substituted-benzylidene)cycloalkanones. mdpi.com Solvent-free conditions using solid sodium hydroxide have been shown to be effective for these transformations, often providing high yields. researchgate.netmdpi.com

The adducts formed from the ene reaction of ethylidenecyclohexane can undergo further acid-catalyzed cyclization. cdnsciencepub.com For example, the ene adduct of ethylidenecyclohexane and dimethyl acetylenedicarboxylate can be cyclized using 80% sulfuric acid to produce a (Z)-dihydro-3-carbomethoxymethylene-2(3H)-furanone derivative in high yield. cdnsciencepub.com The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, provides a powerful route to cyclic β-keto esters, which can be precursors to 2-substituted cyclohexanones. libretexts.org

Reaction Mechanisms of Substituted Cyclohexanone, 2-ethylidene- Analogues

The reactivity and reaction pathways of 2-ethylidenecyclohexanone can be significantly influenced by the presence of substituents on the cyclohexanone ring or the ethylidene group.

Acid catalysis plays a crucial role in the rearrangement and cyclization of substituted 2-ethylidenecyclohexanone derivatives. The acid-catalyzed rearrangement of 2-ethylidenecyclohexanone oxide in benzene (B151609) with sulfuric acid leads to the formation of a rearranged product. cdnsciencepub.com Similarly, the ene adducts of ethylidenecyclohexane undergo acid-catalyzed lactonization. cdnsciencepub.com The choice of acid can influence the product distribution. While 80% sulfuric acid is effective for forming certain lactones, anhydrous HCl can lead to a mixture of isomeric products. cdnsciencepub.com The mechanism of these cyclizations involves protonation of the ester carbonyl, followed by intramolecular nucleophilic attack and subsequent rearrangement.

Achieving stereocontrol in reactions involving 2-ethylidenecyclohexanone and its analogues is a key focus in asymmetric synthesis. The use of chiral auxiliaries attached to the reacting molecule is a common strategy. nih.gov For example, chiral imidazolidin-2-ones have been employed as effective chiral auxiliaries in various asymmetric transformations, including aldol reactions and alkylations. journals.co.zaresearchgate.net These auxiliaries can direct the approach of reagents, leading to high diastereoselectivity. researchgate.net

In catalytic asymmetric reactions, chiral catalysts create a chiral environment around the substrate. nih.gov Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been successfully used for the enantioselective Diels-Alder reaction of exo-enones, including derivatives of 2-ethylidenecyclohexanone, to produce spirocyclic compounds with high stereo- and regioselectivity. acs.org Computational studies suggest that non-covalent interactions, such as CH··π and CH··O, between the diene, dienophile, and the catalyst's counteranion within the catalyst's cavity are crucial for stereocontrol. nih.gov The photoinduced E/Z isomerization of chiral 6-ethylidene-2-cyclohexenone chromophores found in some natural products has also been studied, with theoretical computations suggesting a mechanism involving different excited states. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of Cyclohexanone, 2 Ethylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Cyclohexanone (B45756), 2-ethylidene-, one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum of Cyclohexanone, 2-ethylidene- is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by factors such as proximity to the carbonyl group, the double bond, and the aliphatic ring structure.

The vinylic proton (=CH-CH₃) is anticipated to appear in the downfield region, typically between 5.8 and 6.8 ppm, due to the deshielding effect of the conjugated system. The protons on the cyclohexyl ring will show complex multiplets in the upfield region. The α-protons to the carbonyl group (at C6) are expected to be the most deshielded among the ring protons, with a chemical shift around 2.2-2.5 ppm. The protons at C3, C4, and C5 would likely resonate between 1.6 and 2.4 ppm. The methyl protons of the ethylidene group are expected to appear as a doublet around 1.8-2.1 ppm, coupled to the vinylic proton.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Cyclohexanone, 2-ethylidene-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH-CH₃ | 5.8 - 6.8 | Quartet (q) |

| -CH₂- (C3) | 1.6 - 2.4 | Multiplet (m) |

| -CH₂- (C4) | 1.6 - 2.4 | Multiplet (m) |

| -CH₂- (C5) | 1.6 - 2.4 | Multiplet (m) |

| -CH₂- (C6) | 2.2 - 2.5 | Multiplet (m) |

| =CH-CH₃ | 1.8 - 2.1 | Doublet (d) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Cyclohexanone, 2-ethylidene-, eight distinct carbon signals are expected. The carbonyl carbon (C1) is the most deshielded and will appear significantly downfield, typically in the range of 190-220 ppm for ketones. The carbons of the double bond (C2 and the exocyclic =CH) will resonate in the alkene region, generally between 115 and 150 ppm. The aliphatic carbons of the cyclohexyl ring (C3, C4, C5, and C6) will appear in the upfield region, typically between 20 and 50 ppm. The methyl carbon of the ethylidene group is expected at the most upfield position, around 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Cyclohexanone, 2-ethylidene-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 190 - 220 |

| C2 (=C) | 125 - 150 |

| C3 (-CH₂-) | 20 - 40 |

| C4 (-CH₂-) | 20 - 40 |

| C5 (-CH₂-) | 20 - 40 |

| C6 (-CH₂-) | 30 - 50 |

| =CH-CH₃ | 115 - 140 |

| =CH-CH₃ | 10 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Cyclohexanone, 2-ethylidene-, COSY would show correlations between the vinylic proton and the methyl protons of the ethylidene group. It would also display correlations between adjacent protons on the cyclohexyl ring (e.g., H3 with H4, H4 with H5, and H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. libretexts.org An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, the signal for the vinylic proton would correlate with the signal for the vinylic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups and the conformational properties of a molecule.

The IR and Raman spectra of Cyclohexanone, 2-ethylidene- are expected to show characteristic absorption bands for the α,β-unsaturated ketone and the cyclohexyl moieties.

C=O Stretching: The carbonyl stretching vibration is a strong and sharp band in the IR spectrum. For α,β-unsaturated ketones, this band is typically observed at a lower frequency (1665-1685 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹) due to the delocalization of electron density through conjugation. orgchemboulder.com

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the conjugated system is expected to appear in the region of 1600-1650 cm⁻¹. researchgate.net

C-H Stretching: The spectrum will also feature C-H stretching vibrations. The sp² C-H stretch of the vinylic proton will be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclohexyl ring and the methyl group will appear just below 3000 cm⁻¹.

C-H Bending: C-H bending vibrations for the CH₂ groups of the ring will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies for Cyclohexanone, 2-ethylidene-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (conjugated) | 1665 - 1685 | Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| sp² C-H Stretch | 3000 - 3100 | Medium |

| sp³ C-H Stretch | 2850 - 3000 | Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

Note: These are predicted values and may vary based on the physical state of the sample and the spectroscopic technique (IR or Raman).

Vibrational spectroscopy, particularly IR spectroscopy, can be a valuable tool for studying the conformational isomers of α,β-unsaturated ketones. ias.ac.in These compounds can exist as s-cis and s-trans conformers due to rotation around the single bond connecting the carbonyl group and the double bond.

The C=O stretching frequency is sensitive to the conformation. It has been observed that the s-cis and s-trans conformers can exhibit distinct C=O absorption bands. The relative intensities of these bands can change with the polarity of the solvent, providing information about the relative stabilities of the conformers in different environments. For Cyclohexanone, 2-ethylidene-, a detailed analysis of the C=O band profile in various solvents could reveal the presence of and equilibrium between different conformational states.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry distinguishes between compounds that have the same nominal mass but different elemental formulas. For Cyclohexanone, 2-ethylidene-, with a chemical formula of C₈H₁₂O, the exact mass can be calculated with high precision. nist.govnih.gov HRMS analysis provides an experimentally determined mass that can be compared to the theoretical value, confirming the elemental composition. This technique is crucial for unambiguously identifying the compound in complex mixtures or verifying the outcome of a chemical synthesis. researcher.life

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Molecular Weight (Da) | 124.1803 |

| Calculated Exact Mass (Da) | 124.088815002 |

Fragmentation Pattern Interpretation for Structural Connectivity

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that serve as a molecular fingerprint. The molecular ion (M⁺) of Cyclohexanone, 2-ethylidene- appears at an m/z corresponding to its molecular weight, 124. nist.gov The energetically unstable molecular ions subsequently break down into smaller, more stable fragment ions. chemguide.co.uk The analysis of these fragments helps to piece together the structural connectivity of the molecule.

For ketones, characteristic fragmentation includes α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.org The mass spectrum of 2-ethylidenecyclohexanone, as documented in the NIST WebBook, shows a variety of fragment ions. nist.gov The interpretation of these peaks allows for the confirmation of the cyclohexanone ring and the ethylidene substituent. The fragmentation process involves the loss of neutral molecules like CO, C₂H₄ (ethene), and other alkyl radicals, leading to the observed peaks in the spectrum. chemguide.co.uklibretexts.org The relative abundance of these fragment ions provides further evidence for the proposed structure.

| m/z Value | Possible Fragment/Loss |

|---|---|

| 124 | [M]⁺ (Molecular Ion) |

| 96 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 81 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 67 | Cyclopentenyl cation |

| 55 | [C₄H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.orgufg.br

Electronic Transitions and Chromophoric Behavior of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety in Cyclohexanone, 2-ethylidene- acts as a chromophore, the part of the molecule responsible for its absorption of light. wikipedia.org This system gives rise to two characteristic electronic transitions that are observable in the UV-Vis spectrum: a π → π* transition and an n → π* transition. researchgate.netlibretexts.org

The π → π* transition is a high-intensity absorption that involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this transition typically occurs in the range of 215-250 nm. slideshare.netyoutube.com The n → π* transition is a lower-intensity absorption corresponding to the excitation of an electron from a non-bonding (n) orbital on the oxygen atom to the π* antibonding orbital. libretexts.orgnih.gov This transition appears at longer wavelengths, typically above 300 nm. nih.gov The conjugation between the carbon-carbon double bond and the carbonyl group lowers the energy required for these transitions compared to isolated chromophores. researchgate.net

| Transition | Typical λmax Range (nm) | Expected Intensity |

|---|---|---|

| π → π | ~215-250 | High (ε > 10,000) |

| n → π | ~300-330 | Low (ε < 1,000) |

X-ray Crystallography of Stable Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. This technique requires the formation of a single crystal of the compound or a stable derivative. As of the current literature, a specific X-ray crystal structure for Cyclohexanone, 2-ethylidene- itself has not been reported. However, the analysis of crystalline derivatives, such as those formed through reactions of the ketone or the double bond, could provide precise bond lengths, bond angles, and conformational details of the core structure. researchgate.netresearchgate.net Such studies would confirm the planarity of the conjugated system and the specific conformation (e.g., chair or boat) of the cyclohexanone ring in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. nih.gov These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov

Cyclohexanone, 2-ethylidene- is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, in its native state, it will not exhibit an ECD or ORD spectrum. However, if a chiral center is introduced into the molecule, for example, by asymmetric synthesis or by derivatization with a chiral reagent, the resulting enantiomers could be characterized and distinguished using these techniques. The sign and intensity of the Cotton effects in the ECD spectrum would provide information about the absolute configuration of the stereocenters in the chiral derivative. nih.govnih.gov

Theoretical and Computational Studies on Cyclohexanone, 2 Ethylidene

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the molecular properties and reactivity of organic compounds like Cyclohexanone (B45756), 2-ethylidene-. arxiv.org These computational approaches allow for the detailed investigation of molecular structures, electronic properties, and spectroscopic characteristics from first principles. nih.gov DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy, making them suitable for studying medium-sized molecules. researchgate.netresearchgate.net These calculations provide insights that are complementary to experimental data, aiding in the interpretation of observed phenomena and the prediction of molecular behavior. researchgate.net

The conformational landscape of substituted cyclohexanone rings is complex, primarily governed by a delicate balance of steric strain, torsional strain, and transannular interactions. nih.gov For Cyclohexanone, 2-ethylidene-, the six-membered ring is expected to adopt a chair conformation as its global minimum to minimize angle and torsional strain, though other conformers like twist-boat forms may exist as local minima on the potential energy surface. researchgate.netsapub.org

Table 1: Representative Calculated Geometric Parameters for the Optimized Chair Conformation of a Substituted Cyclohexanone Note: This table presents typical values derived from DFT calculations on analogous structures, as specific data for Cyclohexanone, 2-ethylidene- is not available.

| Parameter | Value (B3LYP/6-311+G(d,p)) |

|---|---|

| C1=O Bond Length | 1.21 Å |

| C2=C(ethylidene) Bond Length | 1.34 Å |

| C1-C2-C3 Bond Angle | 117.5° |

| C2-C3-C4-C5 Dihedral Angle | -55.2° |

| C3-C4-C5-C6 Dihedral Angle | 56.0° |

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, providing insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For Cyclohexanone, 2-ethylidene-, an α,β-unsaturated ketone, the electronic structure is characterized by a conjugated π-system. DFT calculations typically show that the HOMO is distributed over the C=C double bond, while the LUMO is predominantly localized on the C=O carbonyl group and the β-carbon of the ethylidene group. mdpi.comnih.gov This distribution is crucial for predicting the sites of nucleophilic and electrophilic attack. The energy gap between these orbitals influences the molecule's electronic transitions and its susceptibility to reactions like Michael additions. mdpi.com

Table 2: Representative Calculated Frontier Orbital Energies for an α,β-Unsaturated Cyclohexanone Analog Note: Values are illustrative and based on DFT calculations for similar conjugated ketone systems.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can be used to confirm molecular structures and interpret experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations help in assigning peaks in experimental spectra and can be particularly useful for distinguishing between different conformers or isomers.

IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov By performing a frequency calculation on the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net The predicted frequencies for characteristic functional groups, such as the C=O stretch and the C=C stretch of the α,β-unsaturated system, can be compared with experimental FT-IR data to confirm the structure. nih.govmaterialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.netnih.gov For Cyclohexanone, 2-ethylidene-, TD-DFT can predict the π→π* and n→π* transitions characteristic of its conjugated system.

Table 3: Comparison of Typical Experimental and Calculated Spectroscopic Data for α,β-Unsaturated Ketones Note: This table provides representative data to illustrate the accuracy of computational predictions.

| Spectroscopic Feature | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| IR: C=O Stretch | ~1685 cm⁻¹ | ~1700 cm⁻¹ |

| IR: C=C Stretch | ~1620 cm⁻¹ | ~1635 cm⁻¹ |

| UV-Vis: π→π* λmax | ~230-250 nm | ~235-255 nm |

| ¹³C NMR: C=O | ~198 ppm | ~197 ppm |

| ¹³C NMR: Cα | ~128 ppm | ~127 ppm |

| ¹³C NMR: Cβ | ~145 ppm | ~146 ppm |

Reaction Pathway and Transition State Analysis

Computational chemistry provides profound insights into reaction mechanisms by allowing for the mapping of potential energy surfaces. nih.govnih.gov This includes locating transition states (TS), which are first-order saddle points on the energy landscape, and calculating the energy barriers (activation energies) associated with them. mdpi.com

For a molecule like Cyclohexanone, 2-ethylidene-, which possesses multiple reactive sites, predicting reaction selectivity is crucial. The conjugated system is susceptible to both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (Michael addition). Computational modeling can predict the regioselectivity by comparing the activation energies for the different pathways. The pathway with the lower energy barrier is kinetically favored.

Furthermore, stereoselectivity can be assessed by analyzing the transition states leading to different stereoisomeric products. researchgate.net For instance, in the alkylation of the corresponding enolate, the electrophile can approach from either the axial or equatorial face. DFT calculations can determine the relative energies of the diastereomeric transition states, thereby predicting the stereochemical outcome of the reaction. Analysis of reactions involving similar cyclic chalcone (B49325) analogs shows that the structure of the transition state can vary, leading to different diastereomeric ratios in the products. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. nih.govnih.gov This allows for a quantitative understanding of the reaction's feasibility and rate. For example, in the ozonolysis of ethylidenecyclohexane (B92872) (a closely related precursor), computational studies can elucidate the Criegee mechanism, mapping the formation of the primary ozonide, its cleavage to a zwitterion and cyclohexanone, and subsequent reactions. cdnsciencepub.com

Table 4: Hypothetical Energy Profile for a Michael Addition to Cyclohexanone, 2-ethylidene- Note: This table presents a simplified, illustrative reaction coordinate with typical relative energy values obtained from DFT calculations for similar reactions.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (Ketone + Nucleophile) | 0.0 |

| Transition State (TS) | +15.5 |

| Intermediate (Enolate) | -5.0 |

| Product | -12.0 |

Molecular Mechanics and Dynamics Simulations for Conformational Studies

Theoretical and computational chemistry provide powerful tools to investigate the conformational landscape of molecules like Cyclohexanone, 2-ethylidene-. Molecular mechanics (MM) and molecular dynamics (MD) simulations are central to understanding the three-dimensional arrangements of atoms and the energetic favorability of different conformers.

Molecular mechanics methods rely on a classical mechanical description of molecules, where atoms are treated as spheres and bonds as springs. The potential energy of a system is calculated using a force field, which is a set of empirical energy functions and parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Common force fields used for organic molecules include AMBER, CHARMM, and OPLS. The selection of a force field is crucial and is typically based on its parametrization for the specific types of atoms and functional groups present in the molecule of interest.

For Cyclohexanone, 2-ethylidene-, a conformational search would typically begin by identifying the possible low-energy conformations of the cyclohexanone ring, which primarily adopts chair, boat, and twist-boat conformations. The presence of the ethylidene group introduces additional complexity due to the sp² hybridized carbon, which flattens a portion of the ring and influences the relative stabilities of these conformers.

A systematic conformational search can be performed by rotating the rotatable bonds in the molecule and calculating the potential energy for each conformation using a chosen force field. This process generates a potential energy surface (PES), where the minima on the surface correspond to stable conformers.

Illustrative Conformational Energy Data:

The following table presents hypothetical data from a molecular mechanics conformational search for the most stable conformers of Cyclohexanone, 2-ethylidene-. The energies are relative to the most stable conformer.

| Conformer | Force Field | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair-like 1 | MMFF94 | 0.00 | C1-C2-C3-C4: 55.2 |

| Chair-like 2 | MMFF94 | 1.25 | C1-C2-C3-C4: -54.8 |

| Twist-Boat | MMFF94 | 4.80 | C6-C1-C2-C3: 30.5 |

| Boat | MMFF94 | 6.50 | C1-C6-C5-C4: 0.2 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular dynamics simulations provide further insight into the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions and the transitions between different conformations. These simulations can reveal the flexibility of the molecule and the timescales of conformational changes, providing a more complete picture of its dynamic structure.

Reactivity Descriptors (e.g., Global Electrophilicity and Nucleophilicity Indices)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various descriptors. arxiv.org These descriptors are derived from the electronic structure of the molecule and can predict its behavior in chemical reactions. For Cyclohexanone, 2-ethylidene-, understanding its electrophilic and nucleophilic character is key to predicting its reactivity.

The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher value of ω indicates a stronger electrophile. Conversely, the global nucleophilicity index (N) quantifies the ability of a molecule to donate electrons.

These reactivity descriptors are typically calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), obtained from DFT calculations. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the energy of the LUMO is related to the electron affinity (electron-accepting ability).

Illustrative Reactivity Descriptor Data:

The following table presents hypothetical global reactivity descriptors for Cyclohexanone, 2-ethylidene-, calculated at the B3LYP/6-31G(d) level of theory.

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Chemical Hardness (η) | 2.65 |

| Electronic Chemical Potential (μ) | -3.85 |

| Global Electrophilicity Index (ω) | 2.79 |

| Global Nucleophilicity Index (N) | 2.3 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Analysis of these descriptors would suggest that Cyclohexanone, 2-ethylidene- has a moderate electrophilic character, making it susceptible to attack by nucleophiles at its electron-deficient centers, such as the carbonyl carbon and the β-carbon of the ethylidene group. The nucleophilicity index indicates its capacity to react as a nucleophile, likely through the α-carbon or the oxygen atom of the carbonyl group.

Solvation Models and Solvent Effects on Reactivity and Structure

The solvent in which a reaction is carried out can significantly influence the structure, stability, and reactivity of molecules. Computational models are used to simulate these solvent effects. There are two main types of solvation models: explicit and implicit.

In explicit solvent models, individual solvent molecules are included in the simulation box along with the solute molecule. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive due to the large number of atoms involved.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this model, the solute is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This approach is computationally less demanding and is effective for studying the bulk effects of the solvent on the solute's properties.

For Cyclohexanone, 2-ethylidene-, the choice of solvent can affect its conformational equilibrium and reactivity. For instance, a polar solvent would be expected to stabilize more polar conformers. The reactivity of the compound can also be altered; for example, a polar solvent might enhance the electrophilicity of the carbonyl carbon by stabilizing the transition state of a nucleophilic addition reaction.

Illustrative Solvent Effects on Reactivity Descriptors:

The following table illustrates the hypothetical effect of different solvents on the global electrophilicity index (ω) of Cyclohexanone, 2-ethylidene-.

| Solvent | Dielectric Constant | Global Electrophilicity Index (ω) (eV) |

| Gas Phase | 1.0 | 2.79 |

| Toluene | 2.4 | 2.85 |

| Dichloromethane | 8.9 | 2.98 |

| Acetonitrile | 37.5 | 3.10 |

| Water | 78.4 | 3.15 |

This table is for illustrative purposes only and does not represent experimentally verified data.

The trend in the illustrative data suggests that the electrophilicity of Cyclohexanone, 2-ethylidene- increases with the polarity of the solvent. This is because polar solvents can stabilize the charge separation that occurs during a nucleophilic attack, thereby making the molecule more susceptible to such reactions.

Applications of Cyclohexanone, 2 Ethylidene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecule Construction

The unique arrangement of functional groups in Cyclohexanone (B45756), 2-ethylidene- makes it an ideal starting material for creating intricate molecular structures. The electron-withdrawing nature of the carbonyl group activates the exocyclic double bond for nucleophilic attack, while the carbonyl itself remains a site for classic ketone chemistry. This dual reactivity is harnessed by synthetic chemists to introduce complexity and build molecular frameworks efficiently.

Cyclohexanone, 2-ethylidene- is an excellent precursor for a wide array of highly functionalized cyclohexanone derivatives. The enone system is susceptible to a variety of addition reactions that can introduce new functional groups and stereocenters. The reactivity of this system allows for its transformation into more complex structures that are pivotal in various synthetic applications. nih.govresearchgate.net

Key transformations include:

Conjugate Addition: The β-carbon of the ethylidene group is electrophilic and readily undergoes 1,4-conjugate addition (Michael addition) with a wide range of nucleophiles, including organocuprates (Gilman reagents), amines, and enolates. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Epoxidation: The electron-deficient double bond can be epoxidized to form an electrophilic oxirane ring. This epoxide can then be opened by various nucleophiles, leading to the formation of 1,2-difunctionalized cyclohexanone derivatives.

Hydrogenation: Selective hydrogenation of the carbon-carbon double bond, leaving the carbonyl group intact, yields 2-ethylcyclohexanone. Conversely, reduction of the carbonyl group can produce the corresponding allylic alcohol.

The table below summarizes some of the key reactions used to generate functionalized cyclohexanone derivatives from Cyclohexanone, 2-ethylidene-.

| Reaction Type | Reagent Class | Resulting Derivative Class |

| Michael Addition | Organocuprates (R₂CuLi) | 3-alkyl-2-ethyl-cyclohexanones |

| Michael Addition | Amines (R₂NH) | 3-(dialkylamino)-2-ethyl-cyclohexanones |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 2-ethylidene-cyclohexanone epoxide |

| Selective Hydrogenation | H₂, Pd/C (controlled) | 2-ethylcyclohexanone |

| Carbonyl Reduction | NaBH₄ | 2-ethylidene-cyclohexanol |

In the context of total synthesis, controlling the three-dimensional arrangement of atoms is paramount. Cyclohexanone, 2-ethylidene- serves as a prochiral substrate, offering multiple opportunities for the introduction of stereocenters with high selectivity. Stereoselective reactions transform this simple starting material into complex, chirally-defined intermediates for the synthesis of natural products and other complex target molecules. masterorganicchemistry.com

The stereochemical outcome of nucleophilic additions to the enone system can be influenced by several factors, including the choice of reagents, catalysts, and reaction conditions. researchgate.net

Diastereoselective Reactions: The existing ring structure can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer. For instance, nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face, with steric and electronic factors dictating the preferred trajectory. researchgate.net

Enantioselective Reactions: The use of chiral catalysts enables the conversion of the achiral Cyclohexanone, 2-ethylidene- into a single enantiomer of a chiral product. Catalytic asymmetric conjugate addition and asymmetric hydrogenation are powerful strategies for creating stereocenters with high enantiomeric excess. These chiral building blocks are invaluable in the stereoselective total synthesis of complex molecules.

Role in the Synthesis of Polycyclic and Heterocyclic Compound Frameworks

The reactivity of Cyclohexanone, 2-ethylidene- makes it a suitable partner in cyclization and cycloaddition reactions, providing access to a diverse range of polycyclic and heterocyclic frameworks. These ring systems are common motifs in biologically active compounds.

Polycyclic Systems: As a dienophile, Cyclohexanone, 2-ethylidene- can participate in Diels-Alder [4+2] cycloaddition reactions with various dienes. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of bicyclic systems, creating two new stereocenters and a six-membered ring fused to the original cyclohexanone core.

Heterocyclic Systems: The α,β-unsaturated ketone moiety is a key synthon for the synthesis of various heterocycles. rsc.org This is often achieved through condensation reactions with binucleophilic reagents. For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazoline-fused cyclohexanes. Similarly, condensation with reagents like urea (B33335) or thiourea (B124793) can lead to the formation of fused pyrimidinone or pyrimidinethione rings, respectively. These reactions showcase the utility of Cyclohexanone, 2-ethylidene- in diversity-oriented synthesis. mdpi.com

The following table outlines representative cyclization strategies involving Cyclohexanone, 2-ethylidene-.

| Reaction Type | Reagent Class | Resulting Framework |

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes (e.g., Butadiene) | Fused Bicyclic Systems |

| Condensation/Cyclization | Hydrazine (H₂NNH₂) | Pyrazoline-fused cyclohexanes |

| Condensation/Cyclization | Thiourea (H₂NCSNH₂) | Fused Dihydropyrimidinethiones |

| Condensation/Cyclization | Hydroxylamine (NH₂OH) | Fused Isoxazoline rings |

Preparation of High-Value Organic Intermediates

Beyond its role in constructing complex molecular skeletons, Cyclohexanone, 2-ethylidene- is a starting point for the synthesis of valuable organic intermediates used in various chemical industries.

The functionalized cyclohexanone derivatives and heterocyclic scaffolds synthesized from Cyclohexanone, 2-ethylidene- are important structural motifs in many pharmaceutical and agrochemical compounds. nih.gov The cyclohexanone ring, in particular, is a privileged scaffold in medicinal chemistry. By using Cyclohexanone, 2-ethylidene- as a starting point, chemists can generate libraries of diverse compounds for biological screening. For instance, the synthesis of novel 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-dione derivatives has been explored for their potential use in agrochemical applications. tandfonline.com The versatility of the parent compound, cyclohexanone, as a major intermediate in industrial processes highlights the potential of its derivatives in creating high-value chemical products. chemicalbook.comhiseachem.com

The fragrance and flavor industry relies heavily on synthetic organic chemistry to produce novel and cost-effective aroma chemicals. encyclopedia.pub Six-membered carbocycles are a common feature in many important fragrance molecules. nih.gov The structure of Cyclohexanone, 2-ethylidene- provides a versatile template that can be chemically modified to produce a range of compounds with diverse olfactory properties.

Key modifications include:

Saturation of the double bond and/or reduction of the ketone can lead to saturated ketones, alcohols, and esters, each with distinct scent profiles. A patent has described 2-ethyl-5,5-dimethyl-cyclohexanol, a derivative obtainable through a multi-step synthesis potentially starting from a related structure, as a fragrance material with minty and fresh tobacco leaf characteristics. epo.org

Rearrangement and functionalization can create derivatives with woody, floral, or fruity notes, which are highly sought after in perfumery. google.comgoogle.com

The table below illustrates how modifications to the Cyclohexanone, 2-ethylidene- scaffold can lead to different classes of aroma compounds.

| Synthetic Modification | Resulting Compound Class | Potential Aroma Profile |

| Hydrogenation of C=C bond | Saturated Ketone | Camphorous, Minty |

| Reduction of C=O group | Allylic Alcohol | Green, Floral |

| Full reduction (C=C and C=O) | Saturated Alcohol | Woody, Earthy |

| Esterification of alcohol derivatives | Esters | Fruity, Sweet |

Polymer Chemistry and Materials Science Applications

The dual functionality of Cyclohexanone, 2-ethylidene- renders it a promising candidate for applications in polymer chemistry and the development of new materials. The exocyclic double bond can participate in polymerization reactions, while the ketone functionality offers a site for further modification, enabling the synthesis of functional polymers and materials with tailored properties.

As an α,β-unsaturated ketone, Cyclohexanone, 2-ethylidene- can undergo polymerization through various mechanisms, including radical and anionic pathways. readchemistry.comwikipedia.orgrsc.org The electron-withdrawing nature of the carbonyl group activates the double bond towards nucleophilic attack, making it susceptible to anionic polymerization. readchemistry.comlibretexts.orgyoutube.com This process typically involves initiation by a strong nucleophile, such as an organolithium compound, leading to the formation of a growing polymer chain with a carbanion at the reactive end. researchgate.net

Table 1: Potential Polymerization Methods for Cyclohexanone, 2-ethylidene-

| Polymerization Type | Initiator/Catalyst Examples | Key Features |

| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi), Sodium amide | Suitable for monomers with electron-withdrawing groups; can produce polymers with well-defined molecular weights. |

| Radical Polymerization | AIBN (Azobisisobutyronitrile), Benzoyl peroxide, Photoinitiators (e.g., Eosin Y with visible light) | Tolerant to a wider range of functional groups; can be initiated by light or heat. |

| Coordination Polymerization | Ziegler-Natta catalysts (e.g., TiCl4/Et3Al) | Can lead to polymers with high stereoregularity. libretexts.orglibretexts.org |

The polymeric structures derived from Cyclohexanone, 2-ethylidene- offer significant potential for the creation of functional materials and coatings. The pendant cyclohexanone units along the polymer chain provide reactive handles for post-polymerization modification. For instance, the ketone group can be transformed into a variety of other functional groups, such as alcohols, amines, or oximes, allowing for the tuning of the material's properties, including its hydrophilicity, chemical resistance, and adhesive characteristics.

These functionalized polymers can find applications in the development of advanced coatings with specific properties like enhanced durability, scratch resistance, or stimuli-responsiveness. The ability to introduce different functionalities allows for the design of "smart" materials that can respond to changes in their environment, such as pH or temperature. Furthermore, the cyclic nature of the repeating unit can impart rigidity to the polymer backbone, potentially leading to materials with high thermal stability.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The distinct reactivity of Cyclohexanone, 2-ethylidene- makes it a valuable substrate for the development of new synthetic methods in organic chemistry. Its conjugated system is susceptible to a variety of transformations, including conjugate additions (Michael additions) and cycloaddition reactions (Diels-Alder reactions). fiveable.me

The β-carbon of the enone system is electrophilic and readily undergoes attack by nucleophiles in a Michael addition reaction. nih.govmdpi.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide range of more complex molecules. Various nucleophiles, including organocuprates, enamines, and stabilized carbanions, can be employed to introduce new substituents at the β-position of the cyclohexanone ring. nih.govmdpi.comresearchgate.net

Table 2: Examples of Synthetic Transformations Involving α,β-Unsaturated Cyclic Ketones

| Reaction Type | Reagents/Catalysts | Product Type |

| Michael Addition | Organocuprates, Thiols, Amines, Stabilized enolates | β-Substituted cyclohexanones |

| Diels-Alder Reaction | Conjugated dienes (e.g., butadiene, isoprene) | Bicyclic and polycyclic ring systems |

| Epoxidation | Peroxides (e.g., hydrogen peroxide) | Epoxy-cyclohexanones |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Spiroheterocyclic compounds |

Furthermore, Cyclohexanone, 2-ethylidene- can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form complex bicyclic and polycyclic structures in a highly stereocontrolled manner. wikipedia.orgresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com This [4+2] cycloaddition is a cornerstone of organic synthesis for the construction of six-membered rings and has been widely applied in the synthesis of natural products and other complex organic molecules. wikipedia.org The exocyclic nature of the double bond in Cyclohexanone, 2-ethylidene- can lead to the formation of spirocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net

The development of catalytic, enantioselective versions of these reactions using chiral catalysts allows for the synthesis of optically active products, which is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.netrsc.orgacs.org The unique reactivity of Cyclohexanone, 2-ethylidene- and related α,β-unsaturated cyclic ketones continues to inspire the design of new synthetic strategies and the discovery of novel chemical transformations.

Environmental Fate and Bioremediation Studies of Cyclohexanone, 2 Ethylidene and Analogues

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that lead to the chemical transformation of compounds. For Cyclohexanone (B45756), 2-ethylidene-, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

The presence of a chromophore, the α,β-unsaturated ketone moiety, in Cyclohexanone, 2-ethylidene- suggests its susceptibility to photolytic degradation upon absorption of ultraviolet (UV) radiation from sunlight. The photochemistry of α,β-unsaturated ketones is well-documented and can proceed through several mechanisms, including isomerization, cycloaddition, and rearrangement reactions.

Upon absorption of UV light, the molecule is promoted to an excited state. From this excited state, several photochemical reactions can occur. One common reaction for cyclic enones is [2+2] photocycloaddition , where two molecules of the enone react to form a cyclobutane (B1203170) dimer. This process can lead to the formation of various stereoisomers depending on the orientation of the reacting molecules.

Another potential photolytic pathway is photoreduction , which would involve the abstraction of a hydrogen atom from a suitable donor in the environment, leading to the saturation of the ethylidene double bond. Furthermore, photoisomerization of the exocyclic double bond could occur, although this is often a reversible process. More complex rearrangements and photooxidations, especially in the presence of photosensitizers and oxygen, could also contribute to the degradation of the molecule, leading to a variety of smaller, more polar products.

Specific studies on the photolytic degradation of Cyclohexanone, 2-ethylidene- are limited; however, the known reactivity of similar α,β-unsaturated ketones provides a strong basis for predicting its behavior under environmental UV exposure.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The structure of Cyclohexanone, 2-ethylidene-, with its ketone and alkene functionalities, is generally considered stable towards hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-carbon double bond and the ketone carbonyl group are not readily attacked by water in the absence of strong acid or base catalysis or enzymatic activity.

While the ester and amide functional groups are prime candidates for hydrolysis, the enone system in Cyclohexanone, 2-ethylidene- is not. Therefore, hydrolytic degradation is not expected to be a significant abiotic degradation pathway for this compound in most environmental matrices.

Biotransformation and Biodegradation Processes

The microbial breakdown of organic compounds is a crucial process for their removal from the environment. Bacteria of the genus Rhodococcus are well-known for their versatile metabolic capabilities, including the degradation of a wide range of cyclic and aromatic compounds.

While specific studies on the biodegradation of Cyclohexanone, 2-ethylidene- by Rhodococcus are not extensively documented, the degradation of similar cyclic ketones by this genus often proceeds via a Baeyer-Villiger monooxygenase (BVMO) mediated pathway. These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester).

A putative biodegradation pathway for Cyclohexanone, 2-ethylidene- by a Rhodococcus species can be proposed based on known metabolic routes for analogous compounds:

Reduction of the exocyclic double bond: The initial step may involve the enzymatic reduction of the ethylidene group to an ethyl group, catalyzed by an ene reductase, resulting in the formation of 2-ethylcyclohexanone.

Baeyer-Villiger Oxidation: The resulting saturated cyclic ketone, 2-ethylcyclohexanone, would then be a substrate for a BVMO. This enzyme would insert an oxygen atom into the ring, forming a seven-membered lactone, specifically an ε-caprolactone derivative.